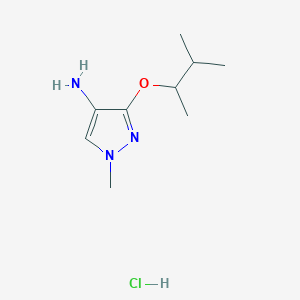

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2287271-59-2 . It has a molecular weight of 219.71 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-3-((3-methylbutan-2-yl)oxy)-1H-pyrazol-4-amine hydrochloride . The InChI code is 1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of various pyrazole derivatives. Studies have detailed the process of reacting hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential bioactivities. These compounds have undergone extensive characterization, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Their biological activities, particularly against breast cancer and microbes, have been explored, underscoring the compound's significance in medicinal chemistry (Titi et al., 2020).

Reaction Activation Techniques

Another aspect of research has focused on the microwave activation of reactions between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and sterically hindered aminoalcohols. This work demonstrates the role of microwave activation in facilitating the formation of 2-hydroxyalkylimines of pyrazole-4-carbaldehyde, showcasing an efficient method for the synthesis of complex pyrazole-based structures (Papernaya et al., 2018).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of pyrazole derivatives includes the development of chelating agents and exploration of their potential applications. The focus on condensation reactions, particularly involving l-(hydroxymethyl)pyrazole, with various amines to produce compounds with complete substitution by pyrazol-1-ylmethyl groups, indicates a broad interest in manipulating pyrazole chemistry for creating functionally diverse molecules (Driessen, 2010).

Heterocyclic System Synthesis

Studies have also delved into the synthesis of new heterocyclic systems involving pyrazole derivatives, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. These works emphasize the compound's utility in generating novel molecular architectures through specific reaction conditions, further highlighting its versatility in organic synthesis (Holzer et al., 2003).

Safety and Hazards

The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHQWFJZRUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OC1=NN(C=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2533592.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)

![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)